4-Bromo-2-fluorobenzotrifluoride
Overview
Description
4-Bromo-2-fluorobenzotrifluoride is a halogenated aromatic compound with the molecular formula C7H3BrF4 and a molecular weight of 243.00 g/mol 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene . This compound is a clear liquid that ranges in color from colorless to light yellow . It is primarily used as a synthetic intermediate in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
4-Bromo-2-fluorobenzotrifluoride is a synthetic intermediate . It does not have a specific biological target as it is not a bioactive molecule. Instead, it is used in the synthesis of other compounds, which may have specific targets in biological systems.
Mode of Action
As a synthetic intermediate, the mode of action of this compound is primarily through its chemical reactions with other substances. It can participate in various chemical reactions to form new compounds .
Biochemical Pathways
It can be used in the synthesis of other compounds that may affect certain biochemical pathways .
Pharmacokinetics
It is primarily used in laboratory settings for the synthesis of other compounds .
Result of Action
The primary result of the action of this compound is the formation of new compounds through chemical reactions. For example, it can be used in the synthesis of 4-fluoro-3-trifluoromethyl Ph boronic acid, which is one of the main components of producing 2-trifluoromethyl-activated bisfluoro monomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the nitration of m-fluorobenzotrifluoride using a nitric acid/sulfuric acid system to obtain 5-fluoro-2-nitrobenzotrifluoride . This intermediate is then reduced using a catalytic hydrogenation system with Raney nickel to produce 5-fluoro-2-aminotrifluorotoluene . Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize impurities . The compound is typically stored in sealed containers at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce corresponding aniline derivatives, while oxidation reactions can yield various oxidized products .
Scientific Research Applications
4-Bromo-2-fluorobenzotrifluoride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
4-Bromo-2-fluorobenzotrifluoride can be compared with other similar compounds, such as:
4-Bromobenzotrifluoride: This compound lacks the fluorine atom at the ortho position, which makes it less reactive in certain substitution reactions.
2-Bromo-4-fluorobenzotrifluoride: This isomer has the bromine and fluorine atoms in different positions, which can affect its reactivity and the types of reactions it undergoes.
4-Fluorobenzotrifluoride: This compound lacks the bromine atom, which significantly alters its chemical properties and reactivity.
The unique combination of bromine and fluorine atoms in this compound makes it a versatile and valuable compound in various chemical applications .
Properties
IUPAC Name |
4-bromo-2-fluoro-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPBVXQEVBURGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382346 | |
Record name | 4-Bromo-2-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142808-15-9 | |
Record name | 4-Bromo-2-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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